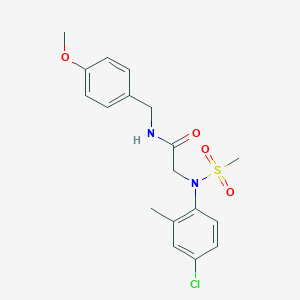
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione, also known as CPPD, is a chemical compound that has been widely studied for its potential use in scientific research. CPPD is a derivative of the naturally occurring amino acid proline and is commonly used as a tool compound to study the biological mechanisms of various diseases.
Mechanism of Action
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione is a potent inhibitor of the enzyme prolyl oligopeptidase (POP). POP is an enzyme that cleaves proline-containing peptides and has been implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. By inhibiting POP, 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione has been shown to have potential therapeutic applications for these diseases.
Biochemical and Physiological Effects:
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit POP activity in vitro and in vivo. 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. Additionally, 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a potent and selective inhibitor of POP, making it a useful tool compound for studying the biological mechanisms of various diseases. Additionally, 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione is relatively easy to synthesize and has good stability. However, 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione also has some limitations. It can be difficult to solubilize and has limited bioavailability in vivo.
Future Directions
There are several future directions for research on 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione. One area of research is the development of more potent and selective inhibitors of POP. Additionally, 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione could be used as a tool compound to study the role of proline in protein folding and stability. Finally, 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione could be further studied for its potential therapeutic applications for diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Synthesis Methods
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione can be synthesized through a multi-step process starting with the reaction of proline with acetic anhydride to form N-acetylproline. N-acetylproline is then reacted with cyclopropylamine to form N-acetyl-3-cyclopropylamino proline. This compound is then reacted with 4-methoxyphenylacetic acid to form 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione.
Scientific Research Applications
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione has been widely used as a tool compound to study the biological mechanisms of various diseases. It has been shown to have potential therapeutic applications for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione has also been used to study the role of proline in protein folding and stability.
properties
Product Name |
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-(cyclopropylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H16N2O3/c1-19-11-6-4-10(5-7-11)16-13(17)8-12(14(16)18)15-9-2-3-9/h4-7,9,12,15H,2-3,8H2,1H3 |
InChI Key |
DBEPSKCIPJVWBE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CC3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)


![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)


![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)



![Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B258554.png)